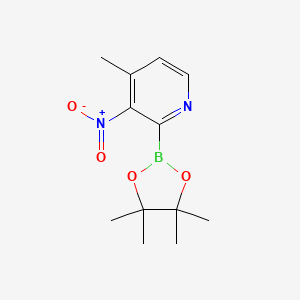

4-甲基-3-硝基-2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

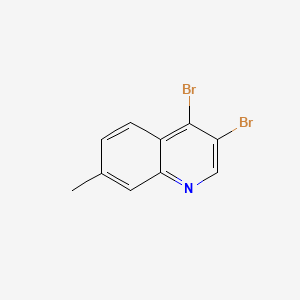

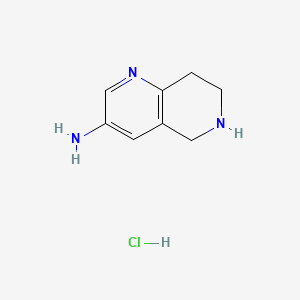

4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters.

科学研究应用

Suzuki–Miyaura 偶联反应

该化合物用于 Suzuki–Miyaura (SM) 交叉偶联反应,这是一种广泛应用的过渡金属催化的碳-碳键形成反应 . SM 偶联反应的成功源于其极其温和且对官能团耐受的反应条件,以及相对稳定、易于制备且通常对环境无害的有机硼试剂的结合 .

脱硼

诸如该化合物之类的频哪醇硼酸酯是有机合成中极有价值的结构单元。 1°、2° 和 3° 烷基硼酸酯的脱硼是一个重要的应用 . 该过程允许正式进行反马氏烯烃加氢甲基化,这是一种有价值但未知的转化 .

新型吡啶并[4,5-b]吲哚-4-酮的合成

该化合物用于合成新型吡啶并[4,5-b]吲哚-4-酮 . 这些是为获得具有显着抗菌活性的物质而合成的全新化合物 .

有机中间体

该化合物是一种含有硼酸酯和磺酰胺基团的有机中间体,可以通过亲核反应和酰胺化反应合成 . 它已通过晶体学和构象分析进行了表征 .

药物载体构建

硼酸酯键,如该化合物中的硼酸酯键,由于其构建条件简单、生物相容性好以及能够响应机体中各种微环境变化(如 pH、葡萄糖和 ATP)的优点,被广泛用于构建刺激响应型药物载体 .

荧光探针

硼酸化合物也可以用作荧光探针来识别过氧化氢、糖类、铜和氟离子以及儿茶酚胺 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1

作用机制

Target of Action

Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in other organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction is facilitated by a base, which activates the boronic ester for transmetalation . The resulting organopalladium species then undergoes reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific context of its use. In the context of organic synthesis, the compound can contribute to the formation of complex organic structures through the creation of new carbon-carbon bonds .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are generally considered to be stable and readily prepared . They are also known to be relatively environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific molecules being synthesized and their subsequent interactions within a biological system.

Action Environment

The action, efficacy, and stability of “4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the Suzuki-Miyaura coupling reaction . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .

属性

IUPAC Name |

4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-8-6-7-14-10(9(8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBRCSACIZZAAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694466 |

Source

|

| Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-89-4 |

Source

|

| Record name | Pyridine, 4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)

![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B566947.png)